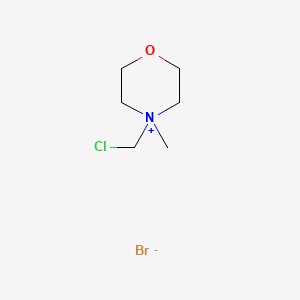
N-Methyl-N-(chloromethyl)morpholinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-(chloromethyl)morpholinium bromide is a quaternary ammonium compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a morpholine ring substituted with methyl and chloromethyl groups, and a bromide counterion. It is known for its applications in organic synthesis, electrochemistry, and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(chloromethyl)morpholinium bromide can be synthesized through a nucleophilic substitution reaction. The process typically involves the reaction of N-methylmorpholine with chloromethyl bromide under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetonitrile or dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(chloromethyl)morpholinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions where the chloromethyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Complexation: The compound can form complexes with various metal ions, which is useful in electrochemical applications.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary or tertiary amine product.
Scientific Research Applications
N-Methyl-N-(chloromethyl)morpholinium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and as a phase-transfer catalyst.
Biology: The compound is used in the study of ion channels and membrane transport due to its ability to form complexes with various ions.
Mechanism of Action
The mechanism by which N-Methyl-N-(chloromethyl)morpholinium bromide exerts its effects is primarily through its ability to form stable complexes with various ions. This complexation ability is due to the presence of the morpholine ring and the quaternary ammonium group, which can interact with metal ions and other charged species. The molecular targets and pathways involved include ion channels and membrane transport proteins, which are critical in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-ethylmorpholinium bromide
- N-Methyl-N-propylmorpholinium bromide
- N-Ethyl-N-methylmorpholinium bromide
Uniqueness
N-Methyl-N-(chloromethyl)morpholinium bromide is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to other similar compounds. This reactivity makes it particularly useful in nucleophilic substitution reactions and in forming stable complexes with metal ions, enhancing its applications in various fields .
Properties
CAS No. |
68368-43-4 |
|---|---|
Molecular Formula |
C6H13BrClNO |
Molecular Weight |
230.53 g/mol |
IUPAC Name |
4-(chloromethyl)-4-methylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H13ClNO.BrH/c1-8(6-7)2-4-9-5-3-8;/h2-6H2,1H3;1H/q+1;/p-1 |
InChI Key |
AFIXMKLCBKBESF-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCOCC1)CCl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















